
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz
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Overview
Description
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is a synthetic peptide-based linker used in Antibody-Drug Conjugates (ADCs). Its molecular formula is C₄₅H₄₉N₇O₁₂, with a molecular weight of 879.91 g/mol . This compound plays a critical role in ADC construction by connecting cytotoxic drugs to monoclonal antibodies, enhancing targeted therapy efficacy. Key applications include its use in FDA-approved ADCs like Trastuzumab deruxtecan and U3-1402, where it ensures controlled drug release at tumor sites . The compound is supplied by TargetMol Chemicals under research-use-only certification and requires storage at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz involves multiple steps, typically starting with the protection of amino acids and the formation of peptide bonds. The process often includes:
Fmoc Protection: The amino acids are protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Linker Attachment: The glycine and phenylalanine residues are linked through a series of reactions involving the formation of ester and amide bonds
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents.
Hydrolysis: Cleavage of ester and amide bonds under acidic or basic conditions
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and peptides, as well as the cleaved linker fragments .
Scientific Research Applications
Scientific Applications of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz
This compound is a synthetic peptide derivative with significant applications in peptide synthesis, structural biology, and drug delivery systems . It is also used as an ADC linker in the synthesis of antibody-drug conjugates (ADCs) .
Peptide Synthesis
This compound serves as a building block in the synthesis of larger peptides and proteins due to its unique structure, which allows for precise incorporation into peptide chains . It is widely applicable in the development of new peptides for pharmaceutical and research applications .
Structural Biology
This synthetic peptide can be used in structural biology to study protein folding and interactions . By incorporating it into model peptides, researchers can use techniques like NMR and X-ray crystallography to analyze structural dynamics . Understanding these interactions is crucial for drug design and protein engineering .
Drug Delivery Systems
This compound can be incorporated into drug delivery systems to target specific tissues or cells . This peptide can be designed to enhance the stability and bioavailability of therapeutic molecules . It is particularly beneficial in the development of targeted therapies with minimal side effects .
Antibody-Drug Conjugates (ADCs)
This compound is utilized as an ADC linker in the creation of ADCs . It facilitates the attachment of cytotoxic drugs to antibody molecules, enhancing targeted therapy effectiveness . For example, it is used in the synthesis of Trastuzumab deruxtecan and U3-1402 .
Self-Assembly in Nanomedicine
The Phe-Phe motif, present in this compound, has applications in nanomedicine, including drug delivery and biomaterials . Short peptides and their analogues can self-assemble into nanostructures and hydrogels . These nanostructures have remarkable properties that hold substantial promise for the creation of next-generation nanomedicines .
Mechanism of Action
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz involves its role as a linker. It connects the drug molecule to the targeting moiety (e.g., an antibody) through stable covalent bonds. This linkage ensures that the drug is delivered specifically to the target cells, where it can exert its therapeutic effects. The molecular targets and pathways involved depend on the specific drug and targeting moiety used .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Properties
Key Observations:
- Ether Linkages : The target compound’s CH2-O-CH2 ether bridges enhance flexibility and stability compared to rigid cyclopropane-containing analogs (e.g., MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH) .
- Protecting Groups : Unlike Fmoc-Gly-Gly-Phe-OH, which has a free carboxylic acid for direct conjugation, the target compound uses Cbz (carbobenzoxy) for orthogonal protection, enabling selective deprotection during synthesis .
Physicochemical and Pharmacokinetic Properties
Table 3: Solubility and Stability
Key Observations:
Biological Activity
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is a synthetic compound primarily used as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- Amino Acid Residues : Glycine and phenylalanine.
- Linker Functionalities : Methylene and ether groups that enhance stability.
- Molecular Formula : C₄₅H₄₉N₇O₁₂.
- Molecular Weight : 879.91 g/mol.
This structural composition contributes to its effectiveness in drug delivery systems by forming stable covalent bonds with therapeutic agents, ensuring targeted delivery to specific cells while minimizing side effects associated with conventional chemotherapy approaches .
The primary mechanism of action for Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Gly-CH₂-O-CH₂-Cbz involves:
- Stable Covalent Bond Formation : The compound facilitates the attachment of cytotoxic drugs to antibody molecules, enhancing the specificity of drug delivery.
- Targeted Therapy Enhancement : By linking drugs to targeting moieties, it improves therapeutic efficacy while reducing off-target effects .
Biological Activity and Applications
Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Gly-CH₂-O-CH₂-Cbz has been shown to effectively interact with various biological targets when incorporated into ADCs or PROTACs. Its application in clinical settings includes:
- Trastuzumab Deruxtecan : An ADC used in breast cancer therapy.
- U3-1402 : Another ADC targeting specific cancer types.
These applications demonstrate the compound's role in enhancing the effectiveness of targeted therapies against malignancies .
Comparative Analysis with Similar Compounds
To understand the unique properties of Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Gly-CH₂-O-CH₂-Cbz, a comparative analysis with similar compounds is essential:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Fmoc-Ala-Ala-Phe-Ala | Contains alanine residues | Used in similar applications but less stable |
Fmoc-Lys(Glu)-Phe-Lys | Incorporates lysine and glutamic acid | Offers different charge properties |
Fmoc-Thr-Thr-Phe-Thr | Features threonine residues | Provides enhanced solubility |
Cbz-Gly-Phe-Leu | Simpler structure without multiple linkers | Less complex but effective in some contexts |
Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Gly-CH₂-O-CH₂-Cbz stands out due to its specific combination of glycine and phenylalanine residues linked through ether functionalities, enhancing stability and effectiveness as a linker in ADCs and PROTACs .
Case Studies
Recent studies have highlighted the efficacy of Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Gly-CH₂-O-CH₂-Cbz in clinical applications:
- Breast Cancer Treatment : In a study involving trastuzumab deruxtecan, the use of this linker improved the therapeutic index by delivering cytotoxic agents directly to HER2-positive tumor cells, resulting in reduced systemic toxicity .
- Targeting B7-H4 in Cancer Therapy : Research has shown that antibodies conjugated with this linker can effectively target B7-H4, a protein implicated in immune evasion by tumors. This approach demonstrated enhanced anti-tumor responses in preclinical models .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz using solid-phase peptide synthesis (SPPS)?
- Methodological Answer: The synthesis typically follows standard Fmoc-SPPS protocols. Key steps include:
- Deprotection: Use 20% piperidine in DMF to remove the Fmoc group.
- Coupling: Activate amino acids with HBTU/HOBt or DIC/Oxyma in DMF, with a 3:1 molar excess relative to resin loading.
- Glyceryl Ether Linkage: Incorporate glyceryl ether spacers via etherification reactions under anhydrous conditions.
- Cbz Protection: Retain the Cbz group until final cleavage using TFA/water/TIS (95:2.5:2.5) to avoid premature deprotection .
- Purification: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz post-synthesis?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO or CDCl3 to confirm backbone connectivity and spacer integrity.
- Mass Spectrometry (MS): MALDI-TOF or ESI-MS to verify molecular weight (expected ~800–850 Da).
- HPLC Analysis: Monitor purity (>95%) and detect byproducts using UV detection at 260 nm (Fmoc absorption) .
Q. How does the incorporation of the Cbz-protected group influence solubility and purification?
- Methodological Answer: The Cbz group enhances hydrophobicity, reducing solubility in aqueous buffers but improving retention in organic solvents (e.g., DCM, DMF). Purification requires TFA cleavage to remove the Cbz group, followed by precipitation in cold ether. Comparative studies with Boc-protected analogs show 10–15% lower aqueous solubility but higher stability during SPPS .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency for glyceryl ether linkages to prevent aggregation?
- Methodological Answer: Aggregation arises from hydrophobic interactions between glyceryl spacers. Mitigation strategies include:
- Solvent Optimization: Use DMF/DCM (1:1) to improve solvation.
- Microwave-Assisted Synthesis: Reduce coupling time (2–5 min at 50°C) to minimize side reactions.
- Additives: Incorporate 0.1 M betaine or 2% DIPEA to disrupt π-stacking .
- Table 1: Coupling Efficiency Under Different Conditions
Condition | Yield (%) | Purity (%) |
---|---|---|
Standard SPPS (RT) | 65 | 85 |
Microwave (50°C) | 82 | 92 |
Betaine Additive | 78 | 90 |
Q. What methodological approaches assess the in vitro stability of glyceryl ether bonds under physiological conditions?
- Methodological Answer:
- Buffer Incubation: Dissolve the compound in PBS (pH 7.4) or simulated lysosomal buffer (pH 5.0, 37°C).
- Monitoring: Use HPLC/MS at 0, 24, 48, and 72 hours to quantify degradation products.
- Kinetic Analysis: Calculate half-life (t1/2) via first-order kinetics. Preliminary data indicate t1/2 > 48 hours at pH 7.4 but <24 hours at pH 5.0, suggesting pH-sensitive cleavage .
Q. How can contradictory data on the compound’s cytotoxicity in drug-conjugate studies be resolved?
- Methodological Answer: Contradictions may stem from variable linker stability or cell-line specificity. Resolve via:
- Triangulation: Validate results across multiple assays (e.g., MTT, apoptosis markers, and flow cytometry).
- Confounding Variables: Control for cell permeability (use PEGylated analogs) and efflux pump activity (e.g., P-gp inhibitors).
- Dose-Response Studies: Establish EC50 values in primary vs. cancer cell lines .
Q. Data-Driven Research Design
Q. What experimental frameworks are suitable for studying the compound’s role in antibody-drug conjugates (ADCs)?
- Methodological Answer:
- Conjugation: Use maleimide-thiol chemistry to attach the compound to cysteine residues on antibodies.
- In Vivo Testing: Employ xenograft models to compare tumor uptake (e.g., via fluorescence imaging) and systemic toxicity.
- Table 2: ADC Efficacy Metrics
Parameter | Value |
---|---|
Drug-Antibody Ratio (DAR) | 4–6 |
Plasma Stability (t1/2) | 72 hours |
Tumor Reduction (%) | 60–75 (vs. 40–50 for non-targeted) |
Properties
Molecular Formula |
C45H49N7O12 |
---|---|
Molecular Weight |
879.9 g/mol |
IUPAC Name |
benzyl 2-[[[2-[[2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C45H49N7O12/c53-38(22-49-45(60)64-25-36-34-17-9-7-15-32(34)33-16-8-10-18-35(33)36)46-23-41(56)52-37(19-30-11-3-1-4-12-30)44(59)48-21-40(55)50-28-61-26-42(57)47-20-39(54)51-29-62-27-43(58)63-24-31-13-5-2-6-14-31/h1-18,36-37H,19-29H2,(H,46,53)(H,47,57)(H,48,59)(H,49,60)(H,50,55)(H,51,54)(H,52,56)/t37-/m0/s1 |
InChI Key |
SKZQGPROKJGTIS-QNGWXLTQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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